Arisugacin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

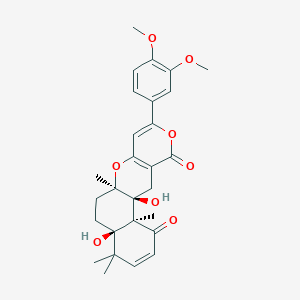

Arisugacin A is an organic heterotetracyclic compound that is 4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-benzo[f]pyrano[4,3-b]chromene-1,11(5H)-dione substituted by 3,4-dimethoxyphenyl group at position 9 (the 4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as a metabolite, an antimicrobial agent, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a delta-lactone and an enone.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease

The primary application of Arisugacin A is in the treatment of Alzheimer's disease. Its ability to selectively inhibit AChE at low concentrations (IC50 = 1 nM) makes it a candidate for developing therapies aimed at improving cognitive function by enhancing acetylcholine levels in the brain . Furthermore, its dual binding site capability may allow it to tackle multiple aspects of Alzheimer's pathology, including amyloid-beta aggregation, thus addressing both cholinergic deficits and amyloid-related neurotoxicity .

Other Neurodegenerative Diseases

Research indicates potential applications beyond Alzheimer's disease. Studies have suggested that compounds similar to this compound may exhibit inhibitory effects on other enzymes related to neurodegenerative processes, including those involved in tau protein aggregation and neuroinflammation . This broadens its applicability in treating various forms of dementia and neurodegeneration.

Synthetic Approaches

Due to its complex structure, this compound has been synthesized through various methods to facilitate research and development. Notable synthetic routes include:

- Intramolecular Diels–Alder Reaction : This method employs a furan substrate to construct the core structure of this compound efficiently.

- 6π-Electrocyclization : This approach involves cycloaddition reactions with singlet oxygen, allowing for the formation of the necessary functional groups .

These synthetic methodologies not only provide access to this compound but also enable the creation of analogs for further pharmacological evaluation.

Computational Studies

Computational modeling has played a crucial role in understanding the binding interactions between this compound and AChE. Docking studies reveal that specific structural features, such as the E-ring conformation, significantly influence its inhibitory potency . These insights are vital for designing more effective derivatives that could enhance therapeutic outcomes.

Efficacy in Inhibition Studies

Recent studies have demonstrated that this compound exhibits superior inhibition compared to other known inhibitors like donepezil and rivastigmine, particularly due to its unique binding interactions with AChE .

Neuroprotective Properties

Beyond mere inhibition of AChE, this compound has shown potential neuroprotective properties in preclinical models, suggesting that it may help mitigate oxidative stress and neuronal damage associated with Alzheimer’s disease .

Eigenschaften

Molekularformel |

C28H32O8 |

|---|---|

Molekulargewicht |

496.5 g/mol |

IUPAC-Name |

(1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |

InChI |

InChI=1S/C28H32O8/c1-24(2)10-9-22(29)26(4)27(24,31)12-11-25(3)28(26,32)15-17-20(36-25)14-19(35-23(17)30)16-7-8-18(33-5)21(13-16)34-6/h7-10,13-14,31-32H,11-12,15H2,1-6H3/t25-,26+,27-,28-/m1/s1 |

InChI-Schlüssel |

MIHBCQWIBJDVPX-JUDWXZBOSA-N |

Isomerische SMILES |

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)(C(=O)C=CC3(C)C)C)O |

Kanonische SMILES |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)C)O)C)C |

Synonyme |

arisugacin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.